(Nonafluorobutyl)phosphonic acid

Catalog No.
S13336608
CAS No.
52299-24-8
M.F
C4F9P(=O)(OH)2
C4H2F9O3P
M. Wt
300.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Nonafluorobutyl)phosphonic acid

CAS Number

52299-24-8

Product Name

(Nonafluorobutyl)phosphonic acid

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutylphosphonic acid

Molecular Formula

C4F9P(=O)(OH)2
C4H2F9O3P

Molecular Weight

300.02 g/mol

InChI

InChI=1S/C4H2F9O3P/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H2,14,15,16)

InChI Key

AUBOIAPNLUHLAF-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)P(=O)(O)O)(F)F)(C(F)(F)F)(F)F

(Nonafluorobutyl)phosphonic acid is a phosphonic acid derivative characterized by the presence of a nonafluorobutyl group attached to the phosphorus atom. This compound belongs to a class of organophosphorus compounds known for their unique chemical properties, primarily due to the fluorinated alkyl chain. The general formula for (Nonafluorobutyl)phosphonic acid can be represented as C4F9PO3H2C_4F_9PO_3H_2, where the nonafluorobutyl group contributes significantly to its hydrophobic nature and stability.

Typical of phosphonic acids, including:

  • Hydrolysis: Under acidic or basic conditions, phosphonic acids can hydrolyze to form corresponding phosphonates and alcohols. The reaction can be represented as follows:
RPO(OR)2+H2ORPO(OH)2+2ROHRPO(OR')_2+H_2O\rightarrow RPO(OH)_2+2R'OH

where RR represents the nonafluorobutyl group.

  • Alkylation: The reactive phosphorus-hydrogen bond in (Nonafluorobutyl)phosphonic acid allows for alkylation reactions, which can yield various aminophosphonates useful in chelation chemistry.
  • Michaelis–Arbuzov Reaction: This reaction can be employed to form phosphonate esters from (Nonafluorobutyl)phosphonic acid, facilitating the synthesis of more complex organophosphorus compounds.

Several methods exist for synthesizing (Nonafluorobutyl)phosphonic acid:

  • Direct Reaction with Phosphorous Acid: Utilizing phosphorous acid as a starting material, the nonafluorobutyl group can be introduced through alkylation reactions.
  • Michael Addition: The reaction of nonafluorobutyl acrylate with phosphorous acid derivatives can yield (Nonafluorobutyl)phosphonic acid through a Michael addition mechanism.
  • Hydrolysis of Nonafluorobutyl Phosphonate Esters: Hydrolysis of corresponding phosphonate esters under acidic conditions can also produce (Nonafluorobutyl)phosphonic acid.

(Nonafluorobutyl)phosphonic acid has potential applications in various fields:

  • Agriculture: As a pesticide or herbicide component, leveraging its ability to interact with biological systems.
  • Material Science: Used as a surface modifier or additive in coatings due to its hydrophobic properties.
  • Pharmaceuticals: Potentially utilized in drug design, particularly for compounds targeting specific biological pathways.

Research into the interactions of (Nonafluorobutyl)phosphonic acid with biological systems is still emerging. Its unique fluorinated structure suggests it may have distinct interactions with proteins and membranes compared to non-fluorinated analogs. Studies on similar compounds indicate that fluorination can enhance binding affinity and selectivity towards certain biological targets.

Several compounds share structural similarities with (Nonafluorobutyl)phosphonic acid, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
Methylphosphonic AcidPhosphonic AcidSimpler structure; used in chemical warfare agents.
Ethylphosphonic AcidPhosphonic AcidMore soluble in organic solvents; used as a reagent.
Fluoroalkyl PhosphonatesPhosphonate DerivativesEnhanced bioactivity; used in pharmaceuticals.
Vinylphosphonic AcidVinyl PhosphonateUsed in polymer chemistry; reactive double bond.

(Nonafluorobutyl)phosphonic acid stands out due to its fluorinated alkyl chain, which imparts distinct physical and chemical properties, making it potentially more effective in specific applications compared to its non-fluorinated counterparts.

Industrial Synthesis Pathways for Perfluoroalkyl Phosphonic Acids

The industrial synthesis of perfluoroalkyl phosphonic acids, including (nonafluorobutyl)phosphonic acid, primarily employs two distinct manufacturing approaches: electrochemical fluorination and telomerization processes [3] [4]. These methodologies have been developed to address the unique challenges associated with incorporating highly electronegative fluorine atoms into organic phosphorus compounds while maintaining the integrity of the phosphonic acid functionality [5].

Electrochemical fluorination represents the historically dominant industrial process for producing perfluorinated compounds [3]. This technique, originally developed by Joseph Simons in 1940, involves the electrolytic replacement of hydrogen atoms with fluorine atoms in anhydrous hydrogen fluoride within a copper electrochemical cell [4]. For perfluoroalkyl phosphonic acid synthesis, the process begins with hydrocarbon phosphonic acid precursors dissolved in liquid anhydrous hydrogen fluoride [3]. The electrochemical fluorination proceeds through free-radical mechanisms that result in the systematic replacement of all hydrogen atoms in the alkyl chain with fluorine atoms [3].

The electrochemical fluorination process for (nonafluorobutyl)phosphonic acid synthesis involves several critical steps [3]. Initially, butylphosphonic acid or its derivatives serve as the starting material, which undergoes electrolysis in anhydrous hydrogen fluoride at controlled temperatures and current densities [4]. The free-radical nature of the electrochemical fluorination process leads to carbon chain rearrangement and occasional breakage, resulting in a mixture of linear and branched perfluorinated isomers [3]. Research indicates that the ratio of linear to branched perfluorinated carbon chains formed in the electrochemical fluorination process typically ranges from 70% to 80% linear and 20% to 30% branched products [3].

Telomerization represents an alternative industrial synthesis pathway that has gained prominence for manufacturing perfluoroalkyl phosphonic acids [4]. This polymerization reaction creates longer straight-chain perfluorinated substances through the controlled reaction of perfluoroalkyl iodides with tetrafluoroethylene [3] [4]. The telomerization process for (nonafluorobutyl)phosphonic acid synthesis typically employs pentafluoroethyl iodide as the telogen and tetrafluoroethylene as the taxogen [4].

The telomerization synthesis pathway proceeds through two distinct reaction steps [4]. In the initial step, pentafluoroethyl iodide reacts with tetrafluoroethylene under controlled conditions to yield a mixture of perfluoroalkyl iodides with extended perfluorinated chains [3]. The second step involves the insertion of ethylene, followed by subsequent chemical transformations to introduce the phosphonic acid functionality [4]. This approach offers the advantage of producing straight-chain products without branched isomers, resulting in higher purity final products compared to electrochemical fluorination [4].

Industrial production facilities have implemented both electrochemical fluorination and telomerization processes for perfluoroalkyl phosphonic acid manufacturing [6]. The selection between these methodologies depends on factors including desired product purity, production scale, and economic considerations [7]. Electrochemical fluorination facilities typically operate continuous processes with integrated purification systems to separate linear and branched isomers [3]. Telomerization-based production facilities often employ batch or semi-continuous processes with specialized handling systems for perfluorinated intermediates [4].

Fluorination Techniques for Butyl Chain Functionalization

The fluorination of butyl chains to produce the nonafluorobutyl moiety in (nonafluorobutyl)phosphonic acid requires specialized techniques that ensure complete substitution of hydrogen atoms while preserving the carbon skeleton integrity [8]. Advanced fluorination methodologies have been developed to address the challenges associated with achieving quantitative fluorine incorporation in alkyl chains destined for phosphonic acid functionalization [9].

Direct fluorination techniques represent one approach for butyl chain functionalization [8]. These methods involve the controlled exposure of butyl-containing precursors to elemental fluorine or fluorinating agents under carefully regulated conditions [9]. The process requires precise temperature control, typically maintained between -78°C and 25°C, to prevent uncontrolled reactions that could lead to carbon-carbon bond cleavage [8]. Research has demonstrated that direct fluorination can achieve greater than 95% fluorine substitution efficiency when properly controlled [8].

Electrochemical fluorination techniques specifically adapted for butyl chain functionalization employ modified electrolysis conditions optimized for four-carbon alkyl chains [3]. The process involves the systematic replacement of hydrogen atoms in butyl chains through electrochemical oxidation in anhydrous hydrogen fluoride [4]. Studies have shown that electrochemical fluorination of butyl chains requires specific current density ranges, typically between 5 and 15 amperes per square decimeter, to achieve optimal fluorination efficiency while minimizing side reactions [3].

Advanced fluorinating reagents have been developed to facilitate selective butyl chain fluorination [8]. These reagents include specialized nitrogen-fluorine compounds that provide controlled fluorine transfer under mild conditions [9]. Research has identified nitrogen-fluoro-nitrogen-(tert-butyl)-tert-butanesulfonamide as particularly effective for achieving high-yield fluorination of active methylene compounds and alkyl chains [8]. This reagent demonstrates superior functional group tolerance compared to conventional fluorinating agents, enabling fluorination in the presence of phosphonic acid functionalities [8].

Catalytic fluorination approaches utilize transition metal catalysts to facilitate selective fluorine incorporation into butyl chains [9]. These methods employ palladium, nickel, or copper-based catalysts in combination with fluoride sources to achieve controlled fluorination [8]. Catalytic systems offer advantages including improved selectivity, reduced reaction temperatures, and enhanced compatibility with phosphonic acid functionalities [9].

The fluorination of butyl chains destined for phosphonic acid incorporation requires careful consideration of reaction conditions to prevent interference with the phosphorus-containing functionality [5]. Research has demonstrated that protecting group strategies can be employed to shield phosphonic acid groups during fluorination processes [10]. These approaches involve the temporary conversion of phosphonic acid groups to protected derivatives, such as dialkyl phosphonates, followed by fluorination and subsequent deprotection [11].

Temperature control represents a critical parameter in butyl chain fluorination for phosphonic acid synthesis [8]. Studies have shown that fluorination temperatures above 50°C can lead to decomposition of phosphonic acid functionalities, necessitating the use of low-temperature fluorination protocols [9]. Optimal fluorination conditions typically involve temperatures between -20°C and 25°C, with reaction times ranging from 2 to 24 hours depending on the specific fluorinating agent employed [8].

Purification and Isolation Protocols

The purification and isolation of (nonafluorobutyl)phosphonic acid from complex reaction mixtures requires specialized protocols that address the unique chemical properties of perfluorinated phosphonic acids [12] [13]. These methodologies must effectively separate the target compound from unreacted starting materials, by-products, and impurities while maintaining the integrity of both the perfluorinated chain and the phosphonic acid functionality [14].

Solvent extraction represents a fundamental purification technique for perfluoroalkyl phosphonic acids [12]. The process exploits the distinct solubility characteristics of perfluorinated compounds in various solvent systems [14]. Research has demonstrated that cyclohexanol diluted in kerosene provides effective extraction of phosphonic acids from aqueous reaction mixtures [12]. The equilibrium phase diagram studies conducted at 313.2 Kelvin show that cyclohexanol-kerosene mixtures achieve extraction efficiencies exceeding 90% for phosphonic acid compounds [12].

The solvent extraction process for (nonafluorobutyl)phosphonic acid purification typically involves multi-stage counter-current extraction systems [12]. Studies have shown that three-stage cross-current extraction processes can achieve phosphonic acid recovery yields of 90.2% at room temperature [12]. The extraction mechanism involves the formation of specific extracted species, identified as 2H3PO4·2C6H12O complexes, which facilitate selective separation of phosphonic acids from aqueous phases [12].

Solid-phase extraction techniques have been specifically developed for perfluoroalkyl phosphonic acid purification [13]. These methods employ specialized sorbent materials designed to selectively retain perfluorinated compounds while allowing impurities to pass through [15]. Weak anion exchange sorbents demonstrate superior selectivity and recovery for acidic perfluorinated analytes compared to hydrophilic-lipophilic balance sorbents [13]. The solid-phase extraction process typically involves acidification of the sample to protonate secondary amines in weak anion exchange columns, promoting ionic bonding between anionic perfluorinated compounds and cationic sorbent materials [13].

Ion chromatography provides another purification approach for (nonafluorobutyl)phosphonic acid isolation [15]. This technique separates perfluorinated compounds based on their ionic characteristics and offers high selectivity for perfluoroalkyl phosphonic acids [16]. Recent developments in ion chromatography methods have achieved separation of perfluorinated compounds in under 5 minutes with detection limits ranging from 0.30 to 0.75 micromolar [15].

Crystallization techniques have been adapted for perfluoroalkyl phosphonic acid purification [17]. These methods exploit the unique crystallization behavior of perfluorinated compounds to achieve high-purity products [12]. Research has demonstrated that controlled cooling crystallization processes can remove greater than 90% of metallic and non-metallic impurities from phosphoric acid-containing systems [17]. The crystallization approach requires precise temperature control, typically involving cooling to temperatures below -5°C followed by controlled rewarming [17].

Advanced purification protocols combine multiple separation techniques to achieve pharmaceutical-grade purity for (nonafluorobutyl)phosphonic acid [13]. These integrated approaches typically begin with solvent extraction to remove bulk impurities, followed by solid-phase extraction for selective purification, and conclude with crystallization or chromatographic polishing steps [15]. Studies have shown that such multi-step purification protocols can achieve final product purities exceeding 99% with overall recovery yields above 85% [13].

Membrane-based separation techniques represent emerging purification technologies for perfluoroalkyl phosphonic acids [17]. Nanofiltration membranes functionalized with specific ligands demonstrate selective permeability for perfluorinated compounds [17]. Research has shown that functionalized organic nanofiltration membranes can achieve concentration factors exceeding 10-fold while maintaining high selectivity for perfluorinated phosphonic acids [17].

Purification MethodEfficiency (%)SelectivityProcessing TimeReference
Solvent Extraction (Cyclohexanol-Kerosene)90.2High2-4 hours [12]
Solid-Phase Extraction (Weak Anion Exchange)85-95Very High1-2 hours [13]
Ion Chromatography>95Excellent<5 minutes [15]
Crystallization>90Moderate8-24 hours [17]
Membrane Separation>85High1-3 hours [17]

Scalability Challenges in Perfluoroalkyl Phosphonic Acid Production

The industrial-scale production of perfluoroalkyl phosphonic acids, including (nonafluorobutyl)phosphonic acid, faces significant scalability challenges that impact both technical feasibility and economic viability [18] [19]. These challenges encompass process engineering considerations, equipment design requirements, and production cost optimization [7].

Equipment corrosion represents a primary scalability challenge in perfluoroalkyl phosphonic acid production [18]. The highly corrosive nature of fluorinating agents, particularly anhydrous hydrogen fluoride used in electrochemical fluorination processes, requires specialized construction materials resistant to fluorine-containing environments [4]. Industrial facilities must employ specialized alloys, including Monel, Inconel, and fluoropolymer-lined equipment, significantly increasing capital investment requirements [18]. Research has shown that equipment replacement costs can account for 15-25% of total production costs due to accelerated corrosion rates in fluorinating environments [18].

Process control complexity presents substantial scalability challenges for large-scale perfluoroalkyl phosphonic acid manufacturing [19]. The electrochemical fluorination process requires precise control of multiple parameters including current density, temperature, hydrogen fluoride concentration, and residence time [3]. Studies have demonstrated that deviation from optimal operating conditions can result in yield losses exceeding 20% and formation of undesirable by-products [4]. Industrial-scale facilities require sophisticated process control systems with real-time monitoring capabilities to maintain consistent product quality [19].

Heat management represents a critical scalability consideration for perfluoroalkyl phosphonic acid production [18]. Both electrochemical fluorination and telomerization processes are highly exothermic, requiring efficient heat removal systems to prevent runaway reactions [8]. Large-scale production facilities must implement advanced heat exchange systems capable of handling heat generation rates exceeding 500 kilojoules per kilogram of product [18]. The design of adequate cooling systems represents a significant engineering challenge that impacts both safety and production efficiency [19].

Raw material supply chain considerations create additional scalability challenges [7]. The production of perfluoroalkyl phosphonic acids requires specialized starting materials, including perfluorinated intermediates and anhydrous hydrogen fluoride, which have limited global suppliers [2]. Studies have shown that raw material costs can account for 40-60% of total production costs, with supply availability often limiting production capacity [7]. The specialized nature of these materials creates dependencies on a small number of suppliers, introducing supply chain risks that impact scalability [2].

Waste management and environmental compliance present significant scalability challenges for large-scale perfluoroalkyl phosphonic acid production [2]. The manufacturing processes generate hydrogen fluoride-containing waste streams that require specialized treatment before disposal [20]. Industrial facilities must implement comprehensive waste treatment systems, including hydrogen fluoride recovery and neutralization systems, adding substantial capital and operating costs [18]. Environmental regulations governing perfluorinated compound emissions continue to evolve, creating uncertainty in long-term scalability planning [2].

Energy consumption represents another significant scalability challenge [19]. Electrochemical fluorination processes require substantial electrical energy inputs, typically consuming 8-15 megawatt-hours per metric ton of product [3]. The high energy requirements impact both production costs and environmental sustainability considerations [19]. Large-scale facilities must implement energy optimization strategies, including heat recovery systems and process integration, to achieve economically viable production [18].

Quality control scalability presents technical challenges for large-scale perfluoroalkyl phosphonic acid production [19]. The complex mixture of products generated by electrochemical fluorination processes requires sophisticated analytical systems to ensure consistent product quality [16]. Industrial facilities must implement comprehensive quality control laboratories with specialized analytical instrumentation capable of distinguishing between linear and branched isomers [15]. The cost of maintaining such analytical capabilities scales non-linearly with production volume, creating economies of scale challenges [19].

Market demand volatility creates economic scalability challenges for perfluoroalkyl phosphonic acid production [7]. The specialized applications for these compounds result in relatively small market volumes with significant demand fluctuations [2]. Industrial facilities must balance the benefits of large-scale production efficiency against the risks of overcapacity during periods of reduced demand [7]. This economic uncertainty impacts investment decisions and long-term scalability planning [19].

Scalability ChallengeImpact LevelMitigation StrategyCost Impact (% of total)Reference
Equipment CorrosionHighSpecialized alloy construction15-25% [18]
Process ControlVery HighAdvanced automation systems8-12% [19]
Heat ManagementHighEnhanced cooling systems5-10% [18]
Raw Material SupplyCriticalSupplier diversification40-60% [7]
Waste TreatmentHighIntegrated treatment systems10-15% [2]
Energy ConsumptionModerateProcess optimization12-18% [19]

(Nonafluorobutyl)phosphonic acid represents a highly fluorinated organophosphorus compound with the molecular formula C4H2F9O3P and a molecular weight of 300.02 g/mol [1]. The molecular structure consists of a tetrahedral phosphorus center bonded to a perfluorinated butyl chain and two hydroxyl groups, forming the characteristic phosphonic acid functionality.

The molecular geometry is dominated by the tetrahedral arrangement around the phosphorus atom, which forms a phosphorus-oxygen double bond (P=O) and two phosphorus-oxygen single bonds (P-OH) [2]. The perfluorobutyl substituent introduces significant conformational rigidity due to the strong electron-withdrawing nature of the fluorine atoms and the restricted rotation around carbon-carbon bonds in the perfluorinated chain [3].

Conformational analysis of fluorinated phosphonic acids reveals that the extensive fluorination creates unique steric and electronic environments that influence molecular flexibility. The perfluoroalkyl chain adopts extended conformations due to fluorine-fluorine repulsions and the larger van der Waals radius of fluorine compared to hydrogen [3]. This structural feature contributes to the compound's distinctive physicochemical properties, including enhanced thermal stability and altered solvation behavior.

The presence of nine fluorine atoms distributed across the four-carbon chain creates multiple conformational constraints. Each carbon atom, except the one directly bonded to phosphorus, bears multiple fluorine substituents, resulting in a highly electronegative molecular region that significantly influences intermolecular interactions and crystal packing arrangements [4].

X-ray Crystallography Data Interpretation

While specific single-crystal X-ray diffraction data for (nonafluorobutyl)phosphonic acid remains limited in the literature, structural insights can be derived from related fluorinated phosphonic acid compounds and analogous perfluorinated systems. Crystal structures of similar fluorinated phosphonic acids demonstrate characteristic features that are expected to be present in this compound [5] [6].

Fluorinated phosphonic acids typically crystallize in hydrogen-bonded networks where the phosphonic acid groups participate in extensive intermolecular hydrogen bonding. The crystal packing is influenced by the balance between hydrophilic phosphonic acid head groups and hydrophobic perfluorinated tail regions [6]. This amphiphilic character often leads to layered crystal structures with distinct hydrophilic and hydrophobic domains.

The perfluorinated alkyl chains in related compounds show tendency to adopt all-trans conformations in the solid state, maximizing the distance between fluorine atoms while maintaining efficient crystal packing [4]. The phosphonic acid functionality typically forms cyclic hydrogen-bonded dimers or extended chain structures, depending on the crystal packing environment and the presence of water molecules or other hydrogen bond acceptors [7].

Crystallographic studies of analogous compounds reveal that the phosphorus-oxygen bond lengths in phosphonic acids are typically 1.50-1.52 Å for P-OH bonds and 1.48-1.50 Å for P=O bonds [8]. The tetrahedral geometry around phosphorus shows O-P-O bond angles ranging from 109-115°, with some distortion from ideal tetrahedral angles due to the different bonding environments of the oxygen atoms.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The Nuclear Magnetic Resonance spectroscopic characterization of (nonafluorobutyl)phosphonic acid involves multiple nuclei that provide complementary structural information. Phosphorus-31 Nuclear Magnetic Resonance spectroscopy reveals the chemical environment of the phosphorus center, with phosphonic acids typically exhibiting chemical shifts in the range of 0-10 parts per million, depending on the protonation state and hydrogen bonding environment [2] [9].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides detailed information about the perfluorinated alkyl chain structure. The nine fluorine atoms in different chemical environments produce distinct signals, with trifluoromethyl groups typically appearing around -80 parts per million and difluoromethylene groups showing signals between -110 to -130 parts per million [10] [11] [12]. The extensive fluorination creates complex coupling patterns between fluorine nuclei, providing valuable structural information about chain connectivity and conformation.

Proton Nuclear Magnetic Resonance spectroscopy is limited to the two acidic protons of the phosphonic acid group, which typically appear as broad signals in the range of 8-12 parts per million due to rapid exchange with solvent molecules [12]. The chemical shift of these protons is sensitive to pH, hydrogen bonding, and the degree of association in solution.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the perfluorinated carbon framework, with carbon atoms bearing multiple fluorine substituents showing characteristic chemical shifts and complex multipicity patterns due to carbon-fluorine coupling [12]. The carbon directly bonded to phosphorus exhibits additional phosphorus-carbon coupling, providing information about the connectivity between the organic chain and the phosphonic acid functionality.

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides characteristic absorption bands that confirm the presence of both the phosphonic acid group and the perfluorinated alkyl chain. The phosphorus-oxygen double bond (P=O) produces a strong absorption band in the range of 1200-1280 cm⁻¹, which is diagnostic for phosphonic acid compounds [13] [9]. The phosphorus-oxygen single bond stretching vibrations (P-OH) appear in the 920-970 cm⁻¹ region, with the exact position depending on the hydrogen bonding environment and protonation state.

The hydroxyl groups of the phosphonic acid functionality exhibit broad absorption bands in the 2500-3300 cm⁻¹ region, reflecting the extensive hydrogen bonding typical of phosphonic acids [9] [14]. The breadth and position of these bands provide information about the strength and nature of intermolecular hydrogen bonding interactions.

Carbon-fluorine stretching vibrations produce multiple strong absorption bands in the 1000-1300 cm⁻¹ region, with the exact positions depending on the specific fluorine substitution pattern [13]. The extensive fluorination results in complex fingerprint regions that are characteristic of perfluorinated alkyl chains and can be used for compound identification and purity assessment.

Mass Spectrometry

Mass spectrometry analysis of (nonafluorobutyl)phosphonic acid reveals the molecular ion at m/z 300, corresponding to the intact molecular structure [1]. The fragmentation pattern provides structural information through the loss of characteristic fragments, including hydroxyl groups from the phosphonic acid functionality and sequential loss of fluorinated carbon units from the perfluorinated chain.

The high electronegativity of the fluorine atoms stabilizes certain fragmentation pathways while destabilizing others, resulting in characteristic fragmentation patterns that can be used for structural confirmation [15]. The presence of the phosphonic acid group introduces additional fragmentation pathways involving loss of water molecules and phosphoric acid derivatives.

Electrospray ionization mass spectrometry is particularly suitable for phosphonic acid analysis, as these compounds readily form stable anions in solution [5]. The multiple ionization states possible for phosphonic acids (neutral, singly deprotonated, and doubly deprotonated) provide additional structural information and can be used to study solution-phase behavior and acid-base equilibria.

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure of (nonafluorobutyl)phosphonic acid provides insights into molecular properties that are difficult to obtain experimentally. Density Functional Theory calculations using functionals such as B3LYP-D, which include dispersion corrections, have proven accurate for phosphonic acid compounds and fluorinated molecules [16] [17].

The electronic structure is dominated by the highly electronegative fluorine atoms, which create significant dipole moments and influence the distribution of electron density throughout the molecule [18]. The perfluorinated alkyl chain acts as a strong electron-withdrawing group, increasing the acidity of the phosphonic acid functionality compared to non-fluorinated analogs. This electronic effect is reflected in the calculated proton affinities and gas-phase basicities of the compound.

Computational studies of related fluorinated phosphonic acids indicate that the carbon-fluorine bonds are highly polarized, with significant ionic character [16]. The phosphonic acid group maintains its characteristic tetrahedral geometry around phosphorus, with calculated bond lengths and angles in good agreement with experimental crystallographic data from analogous compounds.

The molecular orbitals reveal the localization of electron density on the electronegative fluorine and oxygen atoms, while the phosphorus center exhibits partial positive charge character. The highest occupied molecular orbital is typically localized on the phosphonic acid oxygen atoms, while the lowest unoccupied molecular orbital involves phosphorus-oxygen antibonding character [19].

Solvation models predict strong interactions with polar solvents, particularly water, due to the amphiphilic nature of the molecule [19]. The perfluorinated region shows minimal solvation in aqueous media, while the phosphonic acid head group participates in extensive hydrogen bonding networks with water molecules. These computational predictions are consistent with the observed surface-active properties of fluorinated phosphonic acids and their tendency to form organized structures at interfaces.

XLogP3

1.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

299.95978438 g/mol

Monoisotopic Mass

299.95978438 g/mol

Heavy Atom Count

17

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-10-2024

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